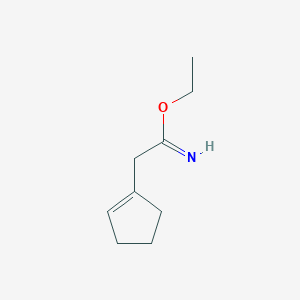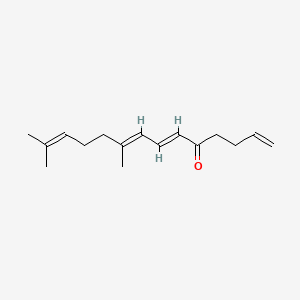
3,4-Dihydro-3-((1-methyl-2-pyrrolidinylidene)amino)-4-oxo-2-quinazolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Carbonitrile Group: This step may involve the reaction of the quinazoline core with cyanogen bromide or similar reagents.
Addition of the Pyrrolidinylidene Group: This step involves the reaction of the intermediate with a pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinylidene group.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidinylidene group.
Reduction: Amines or other reduced forms of the carbonitrile group.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, quinazoline derivatives can interact with various enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The pyrrolidinylidene group may enhance binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound, known for its diverse biological activities.
4-Oxo-Quinazoline: A derivative with a similar structure but lacking the pyrrolidinylidene group.
Quinazolinecarbonitrile: A simpler compound with a carbonitrile group but without the additional functional groups.
Uniqueness
2-QUINAZOLINECARBONITRILE,3,4-DIHYDRO-3-((1-METHYL-2-PYRROLIDINYLIDENE)AMINO)-4-OXO- is unique due to the combination of the quinazoline core, carbonitrile group, and pyrrolidinylidene group, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
75723-04-5 |
|---|---|
Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]-4-oxoquinazoline-2-carbonitrile |
InChI |
InChI=1S/C14H13N5O/c1-18-8-4-7-12(18)17-19-13(9-15)16-11-6-3-2-5-10(11)14(19)20/h2-3,5-6H,4,7-8H2,1H3/b17-12+ |
InChI Key |
OZXPLVWAYMEADD-SFQUDFHCSA-N |
Isomeric SMILES |
CN\1CCC/C1=N\N2C(=NC3=CC=CC=C3C2=O)C#N |
Canonical SMILES |
CN1CCCC1=NN2C(=NC3=CC=CC=C3C2=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dipotassium 2-[3-(5-chloro-2-methoxyphenyl)-1-ethyltriazen-2-yl]-5-sulfonatobenzoate](/img/structure/B13795172.png)
![1,3,3-Trimethyl-2-[(1E,3E)-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-3H-indolium tetraphenylborate](/img/structure/B13795175.png)

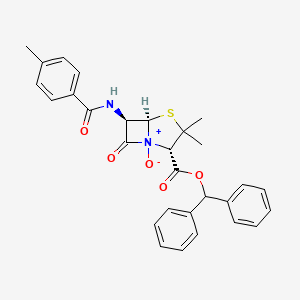
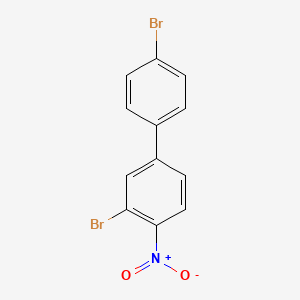
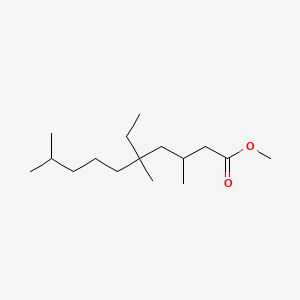
![[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] benzoate](/img/structure/B13795189.png)
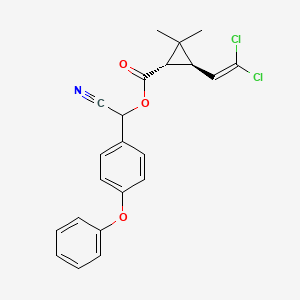
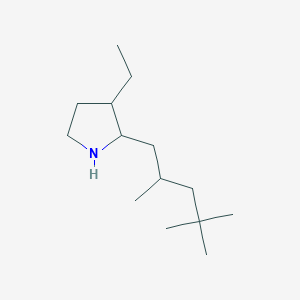
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

